![molecular formula C8H8N2O2S2 B093678 2-Amino-6-(methylsulfonyl)benzothiazole CAS No. 17557-67-4](/img/structure/B93678.png)
2-Amino-6-(methylsulfonyl)benzothiazole
Overview
Description
2-Amino-6-(methylsulfonyl)benzothiazole is a compound that belongs to the benzothiazole family, which has been extensively studied due to its antitumor properties and potential pharmaceutical applications. The compound's derivatives have shown selective growth inhibitory properties against human cancer cell lines, with some derivatives demonstrating potent antitumor activity in vitro and in vivo . The molecular structure of benzothiazole derivatives has been a subject of interest, as it plays a crucial role in their biological activity and interaction with biological targets .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves multiple steps, starting from amino acids or their sulfonyl derivatives. For instance, the synthesis of 2-(1-[(4-Chloro/methylphenylsulfonylamino)alkyl]-5-thioxo-4,5-dihydro-1,3,4-oxadiazoles involves the conversion of L-amino acids to their sulfonyl derivatives, followed by esterification, hydrazide formation, and cyclization . The synthesis process is designed to introduce various functional groups that can affect the compound's biological activity and solubility .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be modified with various substituents to enhance biological activity. X-ray crystallography has been used to determine the structure of related compounds, revealing details such as the presence of S=O close contacts, through-conjugation, and hydrogen bonding, which are important for the stability and reactivity of the molecule .
Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions, including hydroxylation, sulfonation, and alkylation, which can significantly alter their biological properties. For example, the metabolic formation of hydroxylated derivatives has been investigated to understand the role of metabolic oxidation in the antitumor activity of these compounds . The formation of prodrugs through amino acid conjugation is another chemical modification that has been explored to improve the solubility and bioavailability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, stability, and reactivity, are crucial for their pharmaceutical application. Water-soluble prodrugs of benzothiazole derivatives have been synthesized to address formulation issues related to their lipophilicity. These prodrugs exhibit good water solubility in weak acid and are designed to degrade to the free base in vivo, ensuring that the active compound is released . The stability of these compounds at ambient temperature is also an important consideration for their pharmaceutical development .
Scientific Research Applications
Antitumor Properties : Research has shown that certain benzothiazoles, including derivatives similar to 2-Amino-6-(methylsulfonyl)benzothiazole, exhibit potent and selective antitumor properties. For instance, a study highlighted the synthesis and biological properties of antitumor 2-(4-aminophenyl)benzothiazoles, revealing their selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).
Structural Characterization and Interactions : A series of 1,3-benzothiazole derivatives, including 2-Amino-6-(methylsulfonyl) benzothiazole, were prepared and structurally characterized. This study focused on hypervalent contacts and hydrogen bonds, which are crucial for their supramolecular arrangements (Navarrete-Vázquez et al., 2012).
Prodrug Development : Research has been conducted on amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles. These studies are aimed at overcoming drug lipophilicity and improving bioavailability, demonstrating the potential of these compounds for clinical applications (Bradshaw et al., 2002).
Pharmacological Activities : Studies on analogues of riluzole, a blocker of excitatory amino acid-mediated neurotransmission, include derivatives of 2-benzothiazolamines, indicating potential pharmacological activities in neuroprotection and anticonvulsant effects (Jimonet et al., 1999).
Antibacterial Applications : Schiff bases derived from benzothiazoles, including 6-(methylsulfonyl)benzothiazole, have been studied for their antibacterial properties. These compounds showed effectiveness against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-Hassan et al., 2002).
Environmental Analysis : Research has been conducted on the determination of benzothiazoles, including 2-Amino-6-(methylsulfonyl)benzothiazole, from water sources. This study developed methods for analyzing these compounds in wastewaters, indicating their environmental relevance (Reemtsma, 2000).
properties
IUPAC Name |
6-methylsulfonyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHNHJAMVNINSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051796 | |
Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(methylsulfonyl)benzothiazole | |
CAS RN |
17557-67-4 | |
Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17557-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylsulphonylbenzothiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Amino-6-(methylsulfonyl)benzothiazole function as a corrosion inhibitor for copper in sulfuric acid?
A1: While the exact mechanism isn't detailed in the provided abstracts, [] suggests that 2-Amino-6-(methylsulfonyl)benzothiazole acts as an "excellent corrosion inhibitor" for copper in H2SO4 mediums. This likely occurs through adsorption of the molecule onto the copper surface, forming a protective layer that hinders the interaction between the corrosive acid and the metal. The specific functional groups responsible for this adsorption and the nature of the protective layer (e.g., physical barrier, charge transfer) would require further investigation.
Q2: What types of intermolecular interactions are observed in the crystal structure of 2-Amino-6-(methylsulfonyl)benzothiazole derivatives?
A2: Research indicates that 2-Amino-6-(methylsulfonyl)benzothiazole derivatives exhibit various intermolecular interactions in their crystal structures []. These interactions include:
Q3: Can you elaborate on the significance of studying these intermolecular interactions in 2-Amino-6-(methylsulfonyl)benzothiazole derivatives?
A3: Understanding the specific intermolecular interactions within these molecules offers valuable insights into their physicochemical properties, such as melting point, solubility, and stability []. Furthermore, this knowledge can guide the design of new derivatives with potentially enhanced properties, like improved corrosion inhibition or biological activity. Analyzing these interactions can contribute to developing structure-activity relationship (SAR) models, which are essential in medicinal chemistry and materials science for optimizing compound design.
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